Cas no 2107905-78-0 (methyl 4-amino-4-(thian-3-yl)butanoate)

Methyl 4-amino-4-(thian-3-yl)butanoate is a synthetic intermediate featuring a thiane ring and an ester-functionalized amino acid moiety. Its structural combination of a saturated sulfur heterocycle and a flexible butanoate chain enhances its utility in medicinal chemistry and peptide synthesis. The presence of both amino and ester groups allows for further functionalization, making it a versatile building block for drug discovery and bioactive molecule development. The thian-3-yl group contributes to conformational rigidity, potentially influencing binding interactions in target systems. This compound is particularly valuable for researchers exploring sulfur-containing analogs or constrained scaffolds in pharmaceutical applications.
methyl 4-amino-4-(thian-3-yl)butanoate structure
2107905-78-0 structure
Product name:methyl 4-amino-4-(thian-3-yl)butanoate
CAS No:2107905-78-0
MF:C10H19NO2S
MW:217.328361749649
CID:5926742
PubChem ID:165687736

methyl 4-amino-4-(thian-3-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-4-(thian-3-yl)butanoate
    • 2107905-78-0
    • EN300-1728813
    • Inchi: 1S/C10H19NO2S/c1-13-10(12)5-4-9(11)8-3-2-6-14-7-8/h8-9H,2-7,11H2,1H3
    • InChI Key: RDGDJKAACRDFDH-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C(CCC(=O)OC)N

Computed Properties

  • Exact Mass: 217.11365002g/mol
  • Monoisotopic Mass: 217.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 77.6Ų

methyl 4-amino-4-(thian-3-yl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728813-0.05g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
0.05g
$1513.0 2023-09-20
Enamine
EN300-1728813-5g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
5g
$5221.0 2023-09-20
Enamine
EN300-1728813-2.5g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
2.5g
$3530.0 2023-09-20
Enamine
EN300-1728813-5.0g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
5g
$5221.0 2023-06-04
Enamine
EN300-1728813-10.0g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
10g
$7742.0 2023-06-04
Enamine
EN300-1728813-1g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
1g
$1801.0 2023-09-20
Enamine
EN300-1728813-0.5g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
0.5g
$1728.0 2023-09-20
Enamine
EN300-1728813-0.25g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
0.25g
$1657.0 2023-09-20
Enamine
EN300-1728813-1.0g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
1g
$1801.0 2023-06-04
Enamine
EN300-1728813-10g
methyl 4-amino-4-(thian-3-yl)butanoate
2107905-78-0
10g
$7742.0 2023-09-20

Additional information on methyl 4-amino-4-(thian-3-yl)butanoate

Comprehensive Overview of Methyl 4-Amino-4-(Thian-3-yl)Butanoate (CAS No. 2107905-78-0)

Methyl 4-amino-4-(thian-3-yl)butanoate (CAS No. 2107905-78-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This ester derivative, featuring a thian-3-yl moiety and an amino functional group, serves as a versatile intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold can be modified to target specific biological pathways.

The compound's CAS number 2107905-78-0 is a critical identifier for regulatory and scientific documentation, ensuring precise communication across global research communities. Its methyl ester group enhances solubility, making it suitable for various experimental conditions. Recent studies highlight its role in developing central nervous system (CNS) therapeutics, aligning with the growing demand for novel neuroactive agents. This aligns with trending searches like "new CNS drug intermediates 2024" and "thian-3-yl derivatives in medicine," reflecting broader industry interests.

From a synthetic chemistry perspective, methyl 4-amino-4-(thian-3-yl)butanoate exemplifies the convergence of heterocyclic chemistry and amino acid derivatives. Its thian ring (a sulfur-containing heterocycle) contributes to stereoelectronic effects, which are pivotal in molecular recognition processes. Such features are frequently queried in academic forums, e.g., "how does thian-3-yl affect drug bioavailability?" or "sulfur heterocycles in drug design." These discussions underscore the compound's relevance in modern medicinal chemistry.

Analytical characterization of CAS 2107905-78-0 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, ensuring high purity for research applications. The compound's stability under physiological conditions is another area of investigation, addressing common search queries such as "ester stability in drug formulations." Furthermore, its 4-amino group offers a handle for further functionalization, enabling the creation of libraries for high-throughput screening—a topic frequently explored in "combinatorial chemistry"-related searches.

In the context of green chemistry, methyl 4-amino-4-(thian-3-yl)butanoate has been evaluated for sustainable synthesis routes. Researchers are optimizing catalytic methods to reduce waste, responding to popular queries like "eco-friendly synthesis of amino esters." This aligns with the global push toward environmentally responsible research practices. Additionally, computational studies modeling its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are prevalent, addressing questions such as "in silico prediction of thian-3-yl compound behavior."

The compound's nomenclature—methyl 4-amino-4-(thian-3-yl)butanoate—follows IUPAC conventions, ensuring clarity in international collaborations. Its systematic name is often broken down in educational content targeting queries like "how to name complex esters with heterocycles." Meanwhile, its CAS registry number (2107905-78-0) remains indispensable for patent filings and regulatory submissions, a point emphasized in searches like "importance of CAS numbers in pharma."

Emerging applications of 2107905-78-0 include its use in peptide mimetics and enzyme inhibitors, areas dominating recent literature. The thian-3-yl group's conformational rigidity is exploited to mimic peptide backbones, answering niche searches like "non-peptidic enzyme inhibitors 2024." Such innovations position the compound at the forefront of structure-activity relationship (SAR) studies, a hot topic in "rational drug design" discussions.

In summary, methyl 4-amino-4-(thian-3-yl)butanoate (CAS No. 2107905-78-0) represents a multifaceted tool for researchers tackling challenges in drug development and synthetic chemistry. Its structural uniqueness, combined with evolving applications, ensures its continued prominence in scientific discourse—answering both foundational and cutting-edge questions in the field.

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